molecular formula C11H22N2O2 B3111299 trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate CAS No. 1821828-53-8

trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate

Cat. No.: B3111299
CAS No.: 1821828-53-8
M. Wt: 214.30
InChI Key: SBAAVGHNGCRJNY-RKDXNWHRSA-N
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Description

Trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate is a white crystalline powder commonly used in the pharmaceutical and chemical industries. It is a derivative of piperidine and is known for its unique chemical properties, including its ability to act as a protecting group for amines during chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-methylpiperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and substituted carbamates, depending on the type of reaction and the reagents used .

Scientific Research Applications

Trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate is used in various scientific research applications, including:

    Chemistry: It is used as a protecting group for amines during chemical synthesis, allowing for selective reactions to occur without interference from the amine group.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is used in the development of drugs and therapeutic agents due to its ability to modify the activity of biologically active compounds.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate involves its ability to act as a protecting group for amines. By forming a stable carbamate linkage, the compound prevents the amine group from participating in unwanted side reactions during chemical synthesis. This allows for selective reactions to occur, leading to the formation of the desired products .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate include:

    tert-Butyl (4-methylpiperidin-4-yl)carbamate: Another derivative of piperidine with similar protecting group properties.

    tert-Butyl N-[trans-3-methylpiperidin-4-yl]carbamate: A compound with similar chemical properties and applications.

Uniqueness

This compound is unique due to its specific structure, which provides optimal stability and reactivity as a protecting group for amines. This makes it particularly useful in complex chemical syntheses where selective protection of functional groups is required.

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-methylpiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-6-12-7-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAAVGHNGCRJNY-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@H]1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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